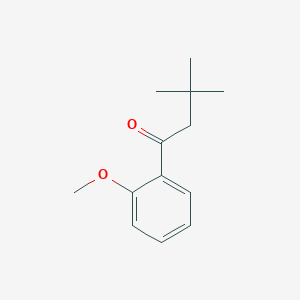

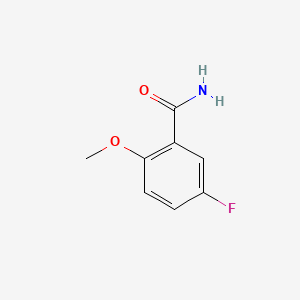

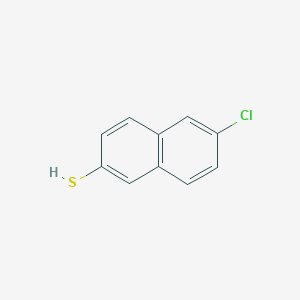

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

カタログ番号 B1319000

CAS番号:

429682-68-8

分子量: 268.11 g/mol

InChIキー: NOPOZCKGQSEONF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound can be achieved through the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The reaction involves heating the hydrazine with hydrazine hydrate in the presence of a strong base, usually at elevated temperatures in high boiling point solvents .Molecular Structure Analysis

The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Wolff–Kishner reduction, which is a reaction for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da . It also has a density of 1.2±0.1 g/cm3 .科学的研究の応用

Anticancer Activity

- N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide derivatives have been studied for their potential anticancer activity. For instance, certain derivatives showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Antimicrobial and Hemolytic Activity

- Some derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species and exhibited varying degrees of cytotoxicity (Gul et al., 2017).

Anticonvulsant and Antidepressant Activity

- Research has also explored the anticonvulsant and antidepressant activities of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Certain compounds in this category have shown promise in reducing immobility times in behavioral despair tests in mice, indicating potential antidepressant effects (Xie et al., 2013).

Synthesis and Structural Analysis

- The synthesis and structural elucidation of various derivatives have been a focus of study. For example, the synthesis of cyclic analogs and their structural characterization have provided insights into their chemical properties and potential applications (Lap & Williams, 1976).

Other Pharmacological Activities

- Derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies have led to the identification of compounds with significant biological activities in comparison to standard drugs (Rajveer et al., 2010).

特性

IUPAC Name |

N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPOZCKGQSEONF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591829 |

Source

|

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

CAS RN |

429682-68-8 |

Source

|

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

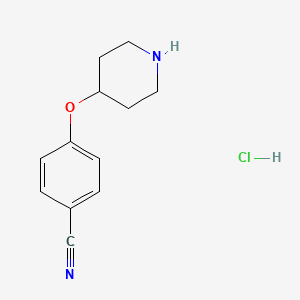

4-(Piperidin-4-yloxy)benzonitrile hydrochloride

333954-90-8

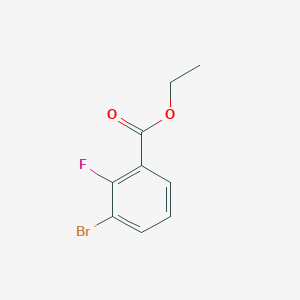

Ethyl 3-bromo-2-fluorobenzoate

334792-76-6

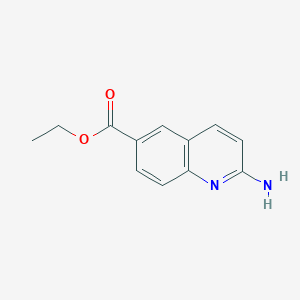

Ethyl 2-aminoquinoline-6-carboxylate

342908-16-1

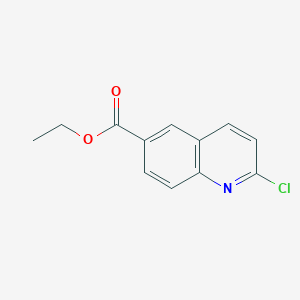

Ethyl 2-chloroquinoline-6-carboxylate

29969-56-0

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)